

# In-Depth Technical Guide on the Spectroscopic Data of Rostratin B

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rostratin B**, a cytotoxic disulfide-containing diketopiperazine. The information presented herein is intended to support research and development efforts in natural product chemistry, medicinal chemistry, and oncology.

# Spectroscopic Data of Rostratin B

**Rostratin B** was first isolated and characterized by Tan, R. X. et al. in 2004 from the marinederived fungus Exserohilum rostratum. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

#### NMR Spectroscopic Data

The <sup>1</sup>H and <sup>13</sup>C NMR data for **Rostratin B** were acquired in CDCl<sub>3</sub> at 500 MHz and 125 MHz, respectively. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Rostratin B** in CDCl<sub>3</sub>



Position	δС (ррт)	δΗ (ppm), multiplicity (J in Hz)
1, 1'	166.0	
3, 3'	77.9	4.33, s
4, 4'	60.1	
5, 5'	39.5	2.59, d (15.0); 2.49, d (15.0)
6, 6'	205.8	
7, 7'	46.8	3.03, d (18.0); 2.92, d (18.0)
8, 8'	70.8	4.60, s
9, 9'	52.8	
10, 10'	25.9	1.44, s
8-OH, 8'-OH	3.86, s	

#### **Mass Spectrometry Data**

High-resolution mass spectrometry was crucial in determining the elemental composition of **Rostratin B**.

Table 2: High-Resolution Mass Spectrometry Data for Rostratin B

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HRESIMS	429.0888 [M + H]+	C18H21N2O6S2

## **Experimental Protocols**

The following protocols are based on the methods described in the primary literature for the isolation and characterization of **Rostratin B**.

#### **Isolation of Rostratin B**



- Fermentation: The fungus Exserohilum rostratum (strain CNK-630) was cultured in a seawater-based medium containing soluble starch, yeast extract, and peptone at 27 °C for 21 days.
- Extraction: The culture broth and mycelia were extracted with ethyl acetate (EtOAc). The resulting organic extract was concentrated under reduced pressure.
- Fractionation: The crude extract was subjected to bioassay-guided fractionation using silica gel vacuum liquid chromatography (VLC) with a step gradient of n-hexane-EtOAc and EtOAc-MeOH.
- Purification: The active fractions were further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of MeCN-H<sub>2</sub>O to yield pure Rostratin B.

### **Spectroscopic Analysis**

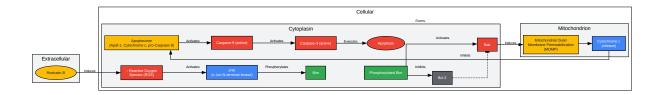
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker DRX-500 spectrometer. Samples were dissolved in CDCl₃. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
   was performed on a Bruker Apex II FTMS instrument in the positive ion mode.

### **Plausible Signaling Pathway for Cytotoxic Activity**

While the specific signaling pathway for **Rostratin B** has not been fully elucidated, its structural similarity to other cytotoxic epidithiodiketopiperazines, such as gliotoxin, suggests a plausible mechanism of action involving the induction of apoptosis. The disulfide bridge is a key feature for the biological activity of this class of compounds.

Below is a diagram illustrating a potential apoptosis induction pathway that may be relevant to **Rostratin B**, based on the known mechanisms of related compounds. This pathway highlights the activation of the mitochondrial apoptosis cascade.





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Caption: Plausible apoptosis pathway for Rostratin B.

#### Conclusion

The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for the scientific community. The NMR and MS data confirm the structure of **Rostratin B**, a potent cytotoxic agent. Further investigation into its mechanism of action, potentially through the apoptotic pathway outlined, could lead to the development of new anticancer therapeutics.

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